molecular formula C9H18N2 B11940771 Bicyclo[3.2.2]nonane-1,5-diamine

Bicyclo[3.2.2]nonane-1,5-diamine

Cat. No.: B11940771
M. Wt: 154.25 g/mol
InChI Key: FFJAALHSZDOICJ-UHFFFAOYSA-N
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Description

Bicyclo[322]nonane-1,5-diamine is an organic compound with the molecular formula C9H18N2 It is a bicyclic amine featuring a unique structure that consists of two nitrogen atoms positioned at the 1 and 5 positions of the bicyclo[322]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.2]nonane-1,5-diamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of suitable dienophiles with 1,3-cycloheptadiene, followed by subsequent functionalization to introduce the amine groups. High-pressure cycloaddition and thermal cycloreversion procedures have also been employed to prepare related bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve high yields and purity, along with the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce different amine derivatives.

Scientific Research Applications

Bicyclo[3.2.2]nonane-1,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which bicyclo[3.2.2]nonane-1,5-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: A related bicyclic compound with a different ring structure.

    Bicyclo[3.3.1]nonan-9-one: Another bicyclic compound with a ketone functional group.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A similar compound with additional methyl groups and nitrogen atoms.

Uniqueness

Bicyclo[3.2.2]nonane-1,5-diamine is unique due to its specific ring structure and the positioning of the amine groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

bicyclo[3.2.2]nonane-1,5-diamine

InChI

InChI=1S/C9H18N2/c10-8-2-1-3-9(11,6-4-8)7-5-8/h1-7,10-11H2

InChI Key

FFJAALHSZDOICJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1)(CC2)N)N

Origin of Product

United States

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